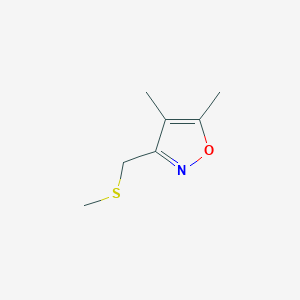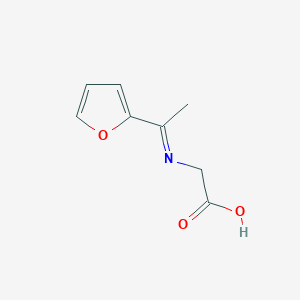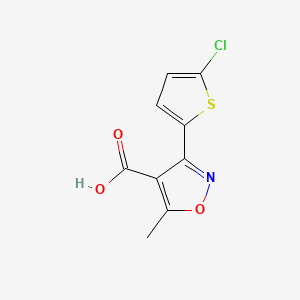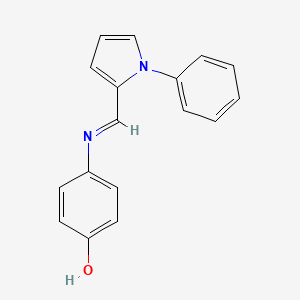
1-(2,6-Dihydroxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dihydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a butanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dihydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,6-dihydroxyacetophenone with butanone under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
1-(2,6-Dihydroxyphenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism by which 1-(2,6-Dihydroxyphenyl)butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,6-Dihydroxyacetophenone: Similar structure but lacks the butanone group.
1-(2-Hydroxy-6-methoxyphenyl)butan-1-one: Similar structure with a methoxy group instead of a hydroxyl group.
1-(2,6-Dihydroxyphenyl)-3-hydroxybutan-1-one: Similar structure with an additional hydroxyl group on the butanone chain.
Uniqueness: Its dual hydroxyl groups and butanone moiety make it a versatile compound for various chemical transformations and research applications .
Properties
CAS No. |
10121-26-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2,6-dihydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O3/c1-2-4-7(11)10-8(12)5-3-6-9(10)13/h3,5-6,12-13H,2,4H2,1H3 |
InChI Key |
GMFURTWBEPILKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


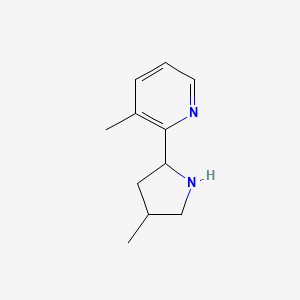
![2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12874921.png)
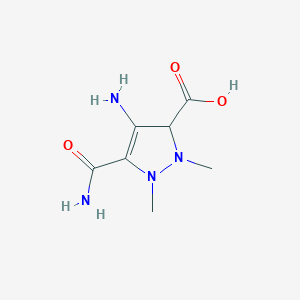
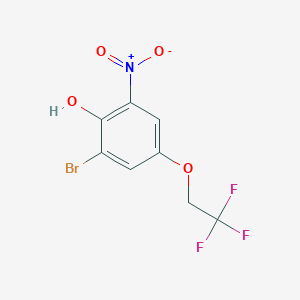
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
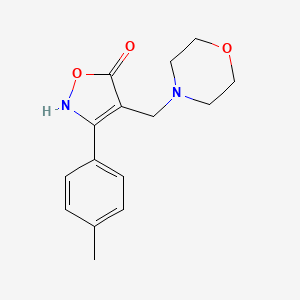
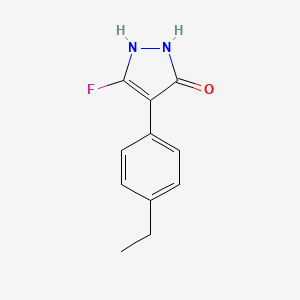


![2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12874971.png)
